N-[4-(acetylamino)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Description
The compound “N-[4-(acetylamino)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide” is a complex organic molecule that contains several functional groups and structural features. It has an acetylamino phenyl group, a quinazolinyl group, and a thioacetamide group . These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinyl ring, a phenyl ring, and a thioacetamide group. The presence of these groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. For example, the acetylamino group could potentially undergo hydrolysis, while the quinazolinyl group could participate in various substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinyl and phenyl rings could contribute to the compound’s hydrophobicity, while the acetylamino and thioacetamide groups could influence its reactivity .Future Directions
The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by related quinazoline and quinazolinone derivatives, this compound could potentially be a promising candidate for drug development .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(24)20-13-7-9-14(10-8-13)21-17(25)11-27-19-22-16-6-4-3-5-15(16)18(26)23(19)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSQUTYCODVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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